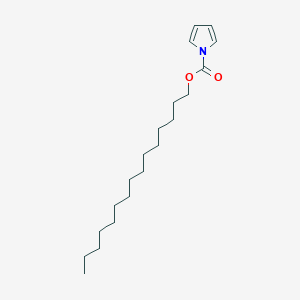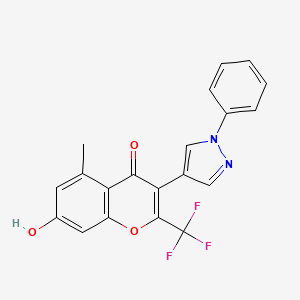![molecular formula C18H16O4 B11995667 (E)-3,5-dimethylphenyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B11995667.png)
(E)-3,5-dimethylphenyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethylphenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,5-dimethylphenyl group and a 1,3-benzodioxol-5-yl group connected through a propenoate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethylphenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate typically involves the esterification of 3,5-dimethylphenol with (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dimethylphenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-dimethylphenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3,5-dimethylphenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate exerts its effects involves interactions with various molecular targets and pathways. The compound may interact with enzymes or receptors, leading to modulation of biological processes. For example, its antioxidant activity may involve scavenging of free radicals and inhibition of oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-dimethylphenyl acetate
- 3,5-dimethylphenyl benzoate
- 3,5-dimethylphenyl (2E)-3-(4-methoxyphenyl)-2-propenoate
Uniqueness
Compared to similar compounds, 3,5-dimethylphenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate is unique due to the presence of the 1,3-benzodioxol-5-yl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H16O4 |
|---|---|
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
(3,5-dimethylphenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C18H16O4/c1-12-7-13(2)9-15(8-12)22-18(19)6-4-14-3-5-16-17(10-14)21-11-20-16/h3-10H,11H2,1-2H3/b6-4+ |
InChI-Schlüssel |
OYVAZQKQXWOCGW-GQCTYLIASA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)OC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)OC(=O)C=CC2=CC3=C(C=C2)OCO3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Benzhydryl-1-piperazinyl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995589.png)
![9-Bromo-5-cyclohexyl-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11995593.png)
![3-{[(E)-(4-cyanophenyl)methylidene]amino}benzamide](/img/structure/B11995603.png)

![5-(4-methylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995605.png)
![7,9-Dichloro-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995619.png)

![Methyl 2-{[(2,2,2-trichloro-1-{[(3-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate](/img/structure/B11995634.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[2-chloro-4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11995642.png)

![2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]-](/img/structure/B11995659.png)
![4-[(E)-{[3-(2,4-dichlorophenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B11995661.png)
